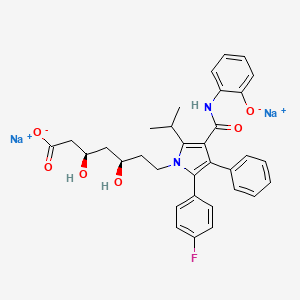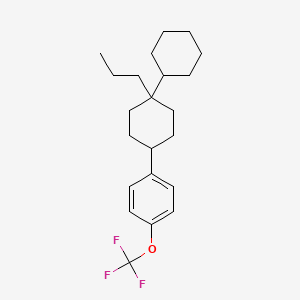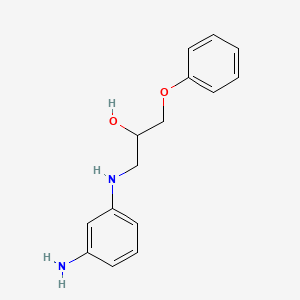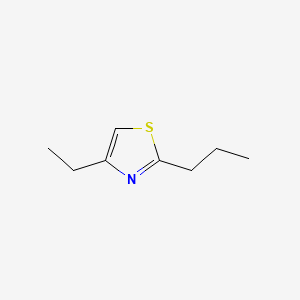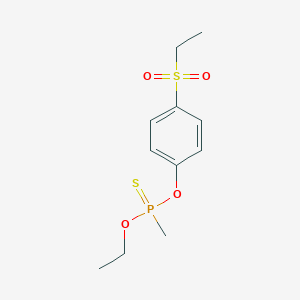
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is an organophosphate compound known for its application as an insecticide. This compound is characterized by its complex molecular structure, which includes a phosphonothioate group, an ethylsulfonyl group, and a phenyl ring. It is recognized for its effectiveness in pest control and is listed as an extremely hazardous substance under various regulatory frameworks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 4-(ethylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: O-ethyl methylphosphonothioic acid and 4-(ethylsulfonyl)phenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonothioates. These products can have different properties and applications depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of organophosphates and their interactions with various reagents.
Biology: The compound is studied for its effects on acetylcholinesterase, an enzyme critical for nerve function, making it relevant in neurobiology research.
Medicine: Research into its potential therapeutic applications, particularly in the development of new insecticides and treatments for parasitic infections.
Industry: Its primary application as an insecticide in agriculture and pest control.
Mecanismo De Acción
The mechanism of action of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect. This mechanism is similar to other organophosphate insecticides .
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl O-(4-(methylthio)phenyl) methylphosphonothioate: Another organophosphate with a similar structure but different substituents.
O-Ethyl methylphosphonothioic acid: A simpler organophosphate used as a precursor in the synthesis of more complex compounds.
Uniqueness
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, enhances its reactivity and effectiveness as an insecticide compared to similar compounds .
Propiedades
Número CAS |
3309-71-5 |
|---|---|
Fórmula molecular |
C11H17O4PS2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethoxy-(4-ethylsulfonylphenoxy)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O4PS2/c1-4-14-16(3,17)15-10-6-8-11(9-7-10)18(12,13)5-2/h6-9H,4-5H2,1-3H3 |
Clave InChI |
NOEYSRSSMYSCLW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)OC1=CC=C(C=C1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


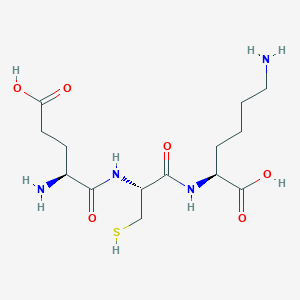
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
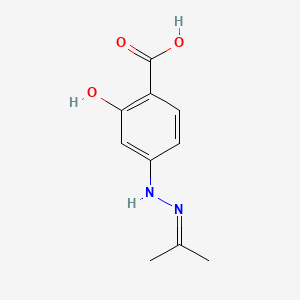
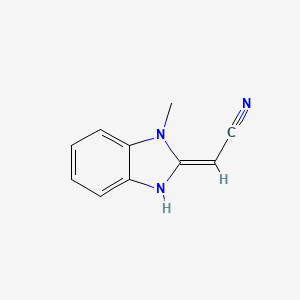
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)

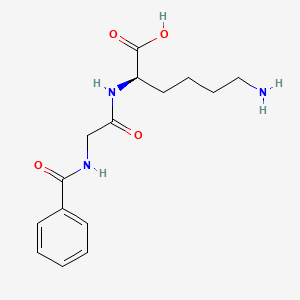
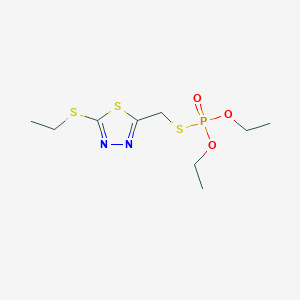
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
